
2-(3-Phenoxyphenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-(3-Phenoxyphenyl)propanal” is a chemical compound with the molecular formula C15H14O2 . It is used in research and development .
Synthesis Analysis
There are several methods to synthesize “2-(3-Phenoxyphenyl)propanal”. For instance, four new derivatives of 2-(3-phenoxyphenyl)propionic acid, widely used as a non-steroidal anti-inflammatory and analgesic drug, were synthesized .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Phenoxyphenyl)propanal” are not mentioned in the search results, propanal, a related compound, is known to undergo decomposition through several unimolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Phenoxyphenyl)propanal” can be analyzed using various techniques. For instance, the IR spectra of solid propanal, along with several physical properties, have been examined for both the amorphous and crystalline forms of the compound .Safety And Hazards
While specific safety data for “2-(3-Phenoxyphenyl)propanal” is not available in the search results, it’s important to handle all chemicals with care. General safety measures include avoiding contact with skin and eyes, not inhaling dust/fume/gas/mist/vapors/spray, and using the substance only in well-ventilated areas .
Eigenschaften
IUPAC Name |
2-(3-phenoxyphenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12(11-16)13-6-5-9-15(10-13)17-14-7-3-2-4-8-14/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRSTUGHBPTBSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552311 |
Source


|
| Record name | 2-(3-Phenoxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenoxyphenyl)propanal | |
CAS RN |
59908-87-1 |
Source


|
| Record name | 2-(3-Phenoxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


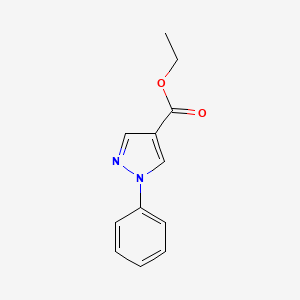
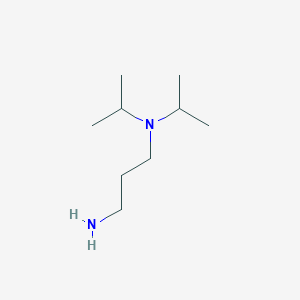
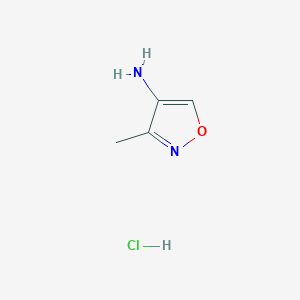


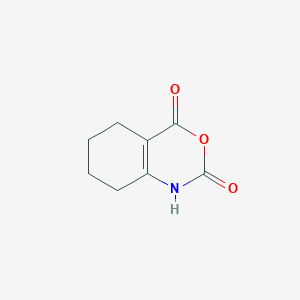


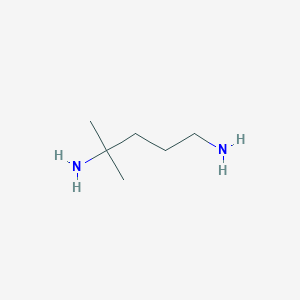

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)

